molecular formula CHI3 B1603370 Iodoform-d CAS No. 2787-27-1

Iodoform-d

Cat. No.: B1603370
CAS No.: 2787-27-1
M. Wt: 394.738 g/mol
InChI Key: OKJPEAGHQZHRQV-MICDWDOJSA-N
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Description

Iodoform-d, also known as triiodomethane-d, is a deuterated form of iodoform. It is an organoiodine compound with the chemical formula CDI₃. This compound is characterized by its pale yellow, crystalline appearance and distinctive odor. This compound is used in various scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodoform-d can be synthesized through the haloform reaction, which involves the reaction of iodine and a deuterated methyl ketone (CD₃COR) in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows:

  • The deuterated methyl ketone is treated with iodine, resulting in the formation of a triiodinated intermediate.
  • The intermediate undergoes hydrolysis in the presence of a base, yielding this compound and a carboxylate salt.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The use of deuterated starting materials is essential for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Iodoform-d undergoes several types of chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Reduction Reactions: this compound can be reduced to diiodomethane-d using reagents such as hydrogen iodide.

    Oxidation Reactions: this compound can be oxidized to carbon dioxide in the presence of strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Hydrogen iodide is a typical reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: Diiodomethane-d.

    Oxidation: Carbon dioxide and other oxidation products.

Scientific Research Applications

Iodoform-d has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: Investigated for its potential use in antimicrobial treatments due to its iodine content.

    Industry: Utilized in the production of deuterated solvents and other deuterium-labeled compounds.

Mechanism of Action

The mechanism of action of iodoform-d involves the release of iodine, which exerts its effects through the oxidation of bacterial proteins. This leads to the denaturation of proteins and the disruption of cellular processes, resulting in antimicrobial activity. The molecular targets include bacterial cell walls and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl iodide (CD₃I)
  • Diiodomethane (CD₂I₂)
  • Carbon tetraiodide (CI₄)
  • Fluoroform (CF₃H)
  • Chloroform (CHCl₃)
  • Bromoform (CHBr₃)

Uniqueness

Iodoform-d is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and studies involving isotopic labeling. Its antimicrobial properties also distinguish it from other similar compounds.

Properties

IUPAC Name

deuterio(triiodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHI3/c2-1(3)4/h1H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJPEAGHQZHRQV-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHI3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584109
Record name Triiodo(~2~H)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.738 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2787-27-1
Record name Triiodo(~2~H)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triiodomethane-d
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodoform-d

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